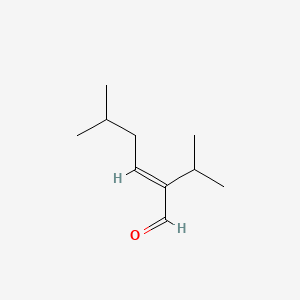

2-Isopropyl-5-methyl-2-hexenal

Descripción

Infrared Spectroscopy Analysis

Infrared spectroscopy of this compound reveals characteristic absorption patterns that confirm the presence of the aldehyde functional group and the alpha-beta unsaturated system. The carbonyl stretch of alpha-beta unsaturated aldehydes typically appears between 1710-1685 cm⁻¹, which is lower than saturated aldehydes due to conjugation effects. This downfield shift of approximately 25 cm⁻¹ from the typical saturated aldehyde position around 1730 cm⁻¹ reflects the extended conjugation between the carbonyl group and the adjacent double bond.

The aldehyde Carbon-Hydrogen stretch provides another diagnostic feature, typically appearing as moderate intensity bands in the region 2830-2695 cm⁻¹. The presence of a characteristic shoulder peak around 2720 cm⁻¹ is particularly diagnostic for aldehyde identification, often appearing to the right of the alkyl Carbon-Hydrogen stretches that occur from 3000-2850 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Specific Assignment |

|---|---|---|

| Alpha-beta unsaturated C=O | 1710-1685 | Carbonyl stretch |

| Aldehyde C-H | 2830-2695 | Aldehyde hydrogen stretch |

| Alkyl C-H | 3000-2850 | Alkyl hydrogen stretches |

| Characteristic aldehyde peak | ~2720 | Diagnostic shoulder peak |

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within this compound. For proton nuclear magnetic resonance, the aldehyde hydrogen appears characteristically downfield between 9.5-10.5 parts per million due to the strong deshielding effect of the carbonyl group. This chemical shift range is highly diagnostic for aldehyde functional groups.

The methyl groups attached to the branched carbon atoms show chemical shifts in the region of 0.9 parts per million for typical alkyl methyls, while methyls attached to double bonds or adjacent to electronegative groups appear at 1.8-2.5 parts per million. The methylene groups adjacent to the carbonyl system typically resonate around 2.0-2.5 parts per million due to the deshielding effect of the nearby unsaturated system.

For carbon-13 nuclear magnetic resonance spectroscopy, the aldehyde carbon typically appears between 190-200 parts per million for saturated aldehydes, but for alpha-beta unsaturated systems, this may shift to 180-200 parts per million due to conjugation effects. The carbon atoms of the double bond system show characteristic chemical shifts, with the carbon bearing the aldehyde group appearing further downfield than the other olefinic carbon.

Table 4: Expected Nuclear Magnetic Resonance Chemical Shifts for this compound

| Proton/Carbon Type | Chemical Shift Range (ppm) | Nucleus |

|---|---|---|

| Aldehyde hydrogen | 9.5-10.5 | ¹H |

| Alkyl methyls | ~0.9 | ¹H |

| Methyls on double bond | 1.8-2.5 | ¹H |

| Methylene adjacent to C=O | 2.0-2.5 | ¹H |

| Aldehyde carbon | 180-200 | ¹³C |

| Olefinic carbons | 120-150 | ¹³C |

Mass Spectrometry Characterization

Mass spectrometry analysis of this compound provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 154, corresponding to the molecular weight of 154.25 atomic mass units. Electron ionization mass spectrometry typically performed at 70 electron volts provides characteristic fragmentation patterns that can be used for structural confirmation.

The fragmentation pattern of aldehydes in mass spectrometry typically shows loss of the aldehyde hydrogen (mass 1) and loss of the carbonyl group (mass 29, corresponding to CHO⁺). For branched aldehydes like this compound, additional fragmentation occurs at the branching points, producing fragment ions that correspond to the loss of isopropyl groups (mass 43) and methyl groups (mass 15).

Gas chromatography-mass spectrometry analysis provides both separation and identification capabilities. The predicted mass spectrum shows the molecular ion peak along with characteristic fragment ions that result from the specific fragmentation pathways of this branched, unsaturated aldehyde. The retention time in gas chromatography systems depends on the column conditions and the compound's volatility, which is influenced by the branched structure and the aldehyde functional group.

Table 5: Mass Spectrometry Characteristics of this compound

| Parameter | Value | Method |

|---|---|---|

| Molecular ion peak | m/z 154 | Electron ionization |

| Ionization energy | 70 eV | Standard conditions |

| Major fragment losses | 1 (H), 15 (CH₃), 29 (CHO), 43 (C₃H₇) | Characteristic fragmentations |

| Detection method | Gas chromatography-mass spectrometry | Analytical technique |

Propiedades

Número CAS |

35158-25-9 |

|---|---|

Fórmula molecular |

C10H18O |

Peso molecular |

154.25 g/mol |

Nombre IUPAC |

5-methyl-2-propan-2-ylhex-2-enal |

InChI |

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h6-9H,5H2,1-4H3 |

Clave InChI |

IOLQAHFPDADCHJ-UHFFFAOYSA-N |

SMILES isomérico |

CC(C)C/C=C(\C=O)/C(C)C |

SMILES canónico |

CC(C)CC=C(C=O)C(C)C |

Densidad |

0.840-0.846 |

Otros números CAS |

35158-25-9 |

Descripción física |

Pale yellow liquid; powerful woody, herbaceous aroma |

Pictogramas |

Irritant |

Solubilidad |

Insoluble in water soluble (in ethanol) |

Origen del producto |

United States |

Métodos De Preparación

Aldol Condensation of 3-Methylbutyraldehyde Using Solid Alkali Catalysts

One of the primary synthetic routes to 2-isopropyl-5-methyl-2-hexenal involves the aldol condensation of 3-methylbutyraldehyde (iso-valeraldehyde). This reaction is catalyzed by solid alkali catalysts, which offer several advantages over traditional aqueous alkaline solutions.

- Catalysts: Alumina-supported alkali metal hydroxides or alkali carbonates; alkaline earth metal oxides supported alkali metal hydroxides or carbonates.

- Advantages: Avoidance of alkaline aqueous solutions reduces wastewater treatment issues; solid catalysts exhibit higher activity and selectivity; facilitates simpler product separation and purification.

- Reaction Conditions: Typically conducted under mild conditions to maintain catalyst stability and maximize yield.

- Solid alkali catalysts supported on alumina or alkaline earth metal oxides show high catalytic activity.

- The process achieves higher yield and purity of this compound.

- The use of solid catalysts reduces environmental impact by minimizing alkaline wastewater discharge.

| Parameter | Description |

|---|---|

| Raw Material | 3-Methylbutyraldehyde |

| Catalyst | Alumina-supported alkali metal hydroxide/carbonate or alkaline earth metal oxide-supported catalysts |

| Reaction Medium | Typically non-aqueous or minimal aqueous phase |

| Advantages | High yield, reduced wastewater, easy separation |

| Catalyst Stability | High under reaction conditions |

This method was detailed in patents filed in 2016 and 2017, emphasizing the environmental and operational benefits of solid alkali catalysts in aldol condensation reactions for this compound.

Base-Catalyzed Aldol Condensation in Alcoholic Media

Another preparation approach involves the reaction of iso-valeraldehyde with a strong base in an alcoholic medium (methanol or ethanol) to form (2Z)-2-isopropyl-5-methyl-2-hexenal.

- Step i: Contact iso-valeraldehyde with an aqueous solution of sodium hydroxide or potassium hydroxide (≥15% w/v) in methanol or ethanol.

- Role of Alcohol: Methanol or ethanol acts as a co-solvent to initiate the reaction at relatively low temperatures (30–50 °C).

- Molar Ratios: The molar ratio of alcohol to hydroxide base ranges between 4:1 and 8:1, typically around 6:1.

- The reaction mixture is allowed to react for 8–14 hours, preferably 10–12 hours.

- After reaction completion, the mixture separates into organic and aqueous layers.

- The aqueous alkaline layer is separated and may be extracted with dichloromethane to recover additional product.

- The organic phase containing the product is purified by vacuum distillation.

| Parameter | Details |

|---|---|

| Base | NaOH or KOH aqueous solution (≥15% w/v) |

| Solvent | Methanol or ethanol |

| Temperature | 30–50 °C |

| Reaction Time | 8–14 hours (optimal 10–12 hours) |

| Molar Ratio (Alcohol:Base) | 4:1 to 8:1 (typically ~6:1) |

| Product Isolation | Phase separation, extraction, vacuum distillation |

This method is part of a multi-step process that ultimately leads to further transformations but specifically highlights the efficient formation of this compound in the first step.

Continuous Liquid-Phase Aldol Condensation Using Fixed-Bed Catalysts (Related Aldehydes)

While specific data on this compound is limited, related aldehydes such as n-butyraldehyde have been successfully converted to analogous α,β-unsaturated aldehydes (e.g., 2-ethyl-2-hexenal) via continuous liquid-phase aldol condensation.

- Solid solutions of magnesium oxide and aluminum oxide with high surface area (>250 m²/g).

- Catalysts exhibit hydrothermal stability and suitable flow/compressibility for fixed-bed reactors.

Reaction Conditions and Performance:

| Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 100 | 11.6 | 16.1 |

| 120 | 48.0 | 72.3 |

| 140 | 64.0 | 82.2 |

| 160 | 75.1 | 82.6 |

| 180 | 89.0 | 80.7 |

| 190 | 70.7 | 81.2 |

- High conversion (up to ~90%) and selectivity (>80%) are achievable below 200 °C.

- The process is adaptable for vapor or liquid phase reactions.

Though this data pertains to n-butyraldehyde, it suggests potential for similar catalytic systems in preparing this compound via aldol condensation.

Extraction from Natural Sources

This compound is also a natural organic compound found in concrete and absolute extracts of certain flowering herbs. Extraction from natural sources provides an alternative but less scalable method compared to synthetic routes.

- Extraction involves solvent extraction of plant materials.

- The compound is isolated via chromatographic techniques.

- Yields are generally lower and dependent on plant material availability and seasonal variation.

Summary Table of Preparation Methods

| Method | Raw Material(s) | Catalyst/Base | Solvent/Medium | Conditions | Advantages |

|---|---|---|---|---|---|

| Solid Alkali Catalyzed Aldol Condensation | 3-Methylbutyraldehyde | Alumina-supported alkali metal hydroxide/carbonate or alkaline earth metal oxide-supported catalyst | Non-aqueous or minimal aqueous | Mild temperatures, solid catalyst | High yield, reduced wastewater, easy separation |

| Base-Catalyzed Aldol Condensation in Alcohol | 3-Methylbutyraldehyde | NaOH or KOH aqueous solution | Methanol or ethanol | 30–50 °C, 8–14 hours | Efficient, simple setup, good conversion |

| Continuous Liquid-Phase Aldol Condensation (Related Aldehydes) | n-Butyraldehyde (analogous) | MgO-Al2O3 solid solution catalyst | Liquid phase | Up to 190 °C, fixed bed reactor | High conversion/selectivity, continuous process |

| Natural Extraction | Flowering herbs | None | Solvent extraction | Variable | Natural source, but limited yield |

Análisis De Reacciones Químicas

Types of Reactions: 2-Isopropyl-5-methyl-2-hexenal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur in the presence of halogens or other nucleophiles.

Major Products Formed:

Oxidation: The oxidation of this compound typically results in the formation of carboxylic acids or ketones.

Reduction: Reduction leads to the formation of alcohols.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Toxicological Studies

Research on the toxicological profile of 2-Isopropyl-5-methyl-2-hexenal indicates that it is not expected to be genotoxic. Studies have shown that the compound has a No Observed Adverse Effect Level (NOAEL) of 200 mg/kg/day, suggesting a favorable safety profile for human exposure . Additionally, skin sensitization studies indicate a No Expected Sensitization Induction Level (NESIL) of 590 μg/cm², which is considered low .

Environmental Safety

The environmental assessment of this compound reveals that it is not persistent, bioaccumulative, or toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards. Its risk quotients are below 1, indicating minimal environmental impact when used within current volume limits in North America and Europe .

Biochemical Research

As a volatile compound found in malted barley and roasted coffee beans, this compound can be formed via the Maillard reaction. This property makes it a subject of interest in food chemistry and flavor development studies .

Flavor Profile Enhancement

This compound is utilized as a flavoring agent due to its ability to impart unique sensory characteristics to food products. It is particularly noted for adding cocoa powder notes to chocolate and dry woody notes to blueberry and cranberry flavors .

Case Study: Flavor Development

In a study focusing on flavor enhancement in chocolate products, the addition of this compound resulted in improved sensory evaluations by trained panels, highlighting its effectiveness as a flavor modifier .

Aroma Characteristics

In the fragrance industry, this compound is valued for its aromatic properties. It serves as a key ingredient in various fragrance formulations, contributing to the overall scent profile with its unique characteristics derived from its chemical structure .

Application in Tobacco Products

The compound has been patented for use as a flavorant in tobacco products, where it enhances the sensory experience without compromising safety standards . This application demonstrates its versatility across different product categories.

Regulatory Status

The compound has undergone extensive safety evaluations by organizations such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which have deemed it safe for use within specified limits in food products .

Risk Assessment Findings

Current assessments indicate that exposure levels for consumers are below established thresholds for toxicity and sensitization, reinforcing its safety profile when used appropriately .

Mecanismo De Acción

The mechanism of action of 2-Isopropyl-5-methyl-2-hexenal involves its interaction with various molecular targets and pathways. In the Maillard reaction, it reacts with amino acids like leucine to form complex flavor compounds . This reaction involves the formation of Schiff bases and Amadori rearrangement products, which contribute to the compound’s aromatic properties.

Comparación Con Compuestos Similares

Key Properties:

- Odor Profile: Herbal, green, milk chocolate, cocoa, and nutty notes, depending on concentration and matrix .

- Natural Occurrence : Found in fermented soybean products (e.g., Douchi), cocoa beans, and brewing malts .

- Synthesis : Produced via aldol condensation of 3-methylbutanal using solid base catalysts (e.g., alumina-supported alkali metal hydroxides) . Optimal yields (83.3%) are achieved with sodium hydroxide and tetrabutylammonium bromide as a phase-transfer catalyst .

- Applications : Used in chocolate, nut, tobacco, and fruit flavorings; compliant with EU, U.S., and Canadian food additive regulations .

Comparison with Structurally Similar Compounds

The following table compares 2-isopropyl-5-methyl-2-hexenal with aldehydes of similar structure and function:

Structural and Functional Analysis

- Branching vs. Aromaticity : Unlike phenylacetaldehyde or cocal, which have aromatic rings, this compound derives its aroma from branched aliphatic chains. This structure enhances its stability in high-temperature food processing (e.g., baking) compared to linear aldehydes like trans-2-octenal .

- Odor Thresholds: While this compound contributes nutty and herbal notes at low concentrations (0.02–2 ppm), phenylacetaldehyde imparts sweetness at similar levels . Trans-2-octenal requires higher concentrations for detectable floral-green effects .

- Biosynthesis: Produced during microbial fermentation (e.g., by Lactococcus lactis strain 1157) through amino acid deamination, distinguishing it from synthetically dominant compounds like cocal .

Industrial Relevance

- Food Industry : this compound is pivotal in replicating cocoa and nut flavors in plant-based products, whereas cocal and phenylacetaldehyde are preferred for floral or sweet profiles .

- Regulatory Status : Approved in Canada as a food additive, with stricter usage limits compared to trans-2-octenal, which is widely accepted in the EU .

Research Findings and Data

Actividad Biológica

2-Isopropyl-5-methyl-2-hexenal (CAS Number: 69104-96-7) is an organic compound with diverse applications in the fields of chemistry, biology, and industry. It is primarily recognized for its role in flavor and fragrance formulations, but recent studies have begun to explore its biological activity and potential therapeutic properties.

- Molecular Formula : C10H18O

- Appearance : Pale yellow liquid with a powerful woody, herbaceous aroma .

- Reactivity : This compound can undergo oxidation to form corresponding carboxylic acids, which may influence its biological properties.

The biological activity of this compound is linked to its interactions with various molecular targets. Key areas of research include:

- Flavor Compounds Formation : In the Maillard reaction, it reacts with amino acids (e.g., leucine) to create complex flavor compounds, which may have implications for food science and nutrition.

- Potential Therapeutic Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects and modulate immune responses. For example, salicylaldehyde, a related compound, has shown to suppress IgE-mediated activation of mast cells, indicating a possible pathway for this compound's effects on immune function .

Toxicological Profile

Research indicates that this compound has a favorable safety profile:

- Acute Toxicity : Studies on similar compounds suggest low acute toxicity levels. The NOAEL (No Observed Adverse Effect Level) for repeated dose toxicity was identified at 200 mg/kg/day .

- Skin Sensitization : Human maximization tests have shown no significant skin sensitization reactions in most subjects, although some isolated cases have been reported .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Flavoring Group Evaluation : The European Food Safety Authority (EFSA) evaluated the compound as part of flavoring group assessments, providing insights into its safety and usage levels in food products .

- Instrumental Measurements : Research utilizing electronic tongues has assessed the taste attributes of beers containing this compound, highlighting its sensory contributions in food science .

- Inflammation Studies : Investigations into related compounds have demonstrated potential anti-inflammatory effects that warrant further exploration into their mechanisms and therapeutic applications .

Data Summary Table

| Property/Study | Findings/Details |

|---|---|

| Molecular Formula | C10H18O |

| Appearance | Pale yellow liquid; woody aroma |

| NOAEL (Repeated Dose) | 200 mg/kg/day |

| Skin Sensitization | Mostly non-sensitizing; isolated reactions noted |

| Applications | Flavoring agent, potential therapeutic uses |

| Mechanism of Action | Interaction with amino acids in Maillard reaction |

Q & A

What are the common laboratory synthetic routes for 2-Isopropyl-5-methyl-2-hexenal?

Basic Research Question

The synthesis of this compound can be achieved via oxidation of its corresponding alcohol precursor. For example, the oxidation of 2-isopropyl-5-methyl-2-hexenol using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions yields the aldehyde . Alternative routes include aldol condensation of shorter-chain aldehydes, leveraging steric effects from the isopropyl and methyl groups to direct regioselectivity. Methodological optimization should focus on solvent choice (e.g., dichloromethane or acetone) and temperature control to minimize over-oxidation.

How can discrepancies in spectroscopic data (GC-MS vs. LC-MS) for this compound be resolved?

Advanced Research Question

Discrepancies often arise due to isomerism (cis/trans) or matrix effects in complex mixtures. For GC-MS, the retention index (RI) and fragmentation pattern (e.g., m/z 154 for molecular ion) should align with literature values, such as RI 1112–1114 . LC-MS/MS in negative ion mode may show variations due to adduct formation (e.g., [M-H]⁻ at m/z 153). Cross-validation using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) can resolve ambiguities. For isomer differentiation, chiral chromatography or NOE NMR experiments are recommended .

What analytical techniques are most effective for identifying this compound in natural extracts?

Basic Research Question

Gas chromatography-mass spectrometry (GC-MS) is the gold standard due to its sensitivity for volatile aldehydes. Key parameters include a non-polar column (e.g., DB-5MS) and electron ionization at 70 eV, yielding diagnostic fragments like m/z 83 (base peak) and 109 . For non-volatile matrices, LC-MS/MS with a C18 column and electrospray ionization (ESI) in negative mode provides reliable quantification. Complementary techniques like IR spectroscopy (C=O stretch at ~1720 cm⁻¹) confirm functional groups .

How do stereochemical variations (cis vs. trans) influence its biological activity?

Advanced Research Question

The cis isomer exhibits higher bioactivity due to enhanced membrane permeability, as observed in comparative studies with similar α,β-unsaturated aldehydes . For example, cis-2-Isopropyl-5-methyl-2-hexenal shows stronger antimicrobial activity (MIC ~50 µg/mL) compared to the trans form. Stability studies reveal that the trans isomer is more prone to photodegradation, necessitating storage in amber vials under inert atmospheres. Computational docking (e.g., AutoDock Vina) can model isomer-specific interactions with enzyme active sites .

What are the natural sources of this compound, and how can they be utilized in phytochemical studies?

Basic Research Question

this compound is naturally found in cocoa beans, cereals, and fruits like blueberries . Extraction methods include steam distillation (yield ~0.2% w/w) or solid-phase microextraction (SPME) for headspace analysis. In phytochemical studies, it serves as a biomarker for food authenticity testing. For example, GC-MS profiling of cocoa bean volatiles can detect adulteration by monitoring this compound’s presence .

What safety protocols are essential when handling this compound?

Basic Research Question

Personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats, is mandatory. Respiratory protection (e.g., P95 masks) is advised for aerosolized forms . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Toxicity data are limited, but analogous aldehydes show LD₅₀ values >2000 mg/kg (oral, rat), suggesting moderate hazard . Always work in a fume hood and refer to SDS guidelines for emergency procedures .

What computational methods predict its interactions with biological targets?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize its geometry and electronic properties, revealing electrophilic regions at the α,β-unsaturated carbonyl . Molecular docking with enzymes like cyclooxygenase-2 (COX-2) predicts binding affinities (ΔG ~-7.2 kcal/mol). Validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical to confirm computational findings .

How can retrosynthetic analysis guide the design of bioactive derivatives?

Advanced Research Question

Retrosynthetic disconnection at the α,β-unsaturated bond suggests allylic oxidation or Wittig reactions as key steps. For example, coupling isobutyraldehyde with prenal via Horner-Wadsworth-Emmons reaction yields the target aldehyde. Derivatives with electron-withdrawing groups (e.g., nitro at C5) show enhanced anti-inflammatory activity (IC₅₀ ~10 µM) compared to the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.